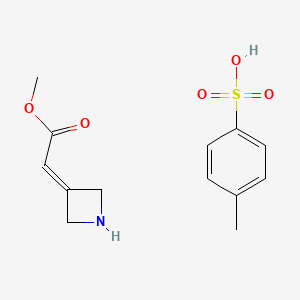![molecular formula C10H20N2O2Si B13909228 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a chemical compound with the molecular formula C10H20N2O2Si It is known for its unique structural features, which include a pyrazole ring substituted with a methoxy group and a trimethylsilyl-ethoxy-methyl group
Vorbereitungsmethoden
The synthesis of 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole typically involves the reaction of 4-methoxy-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Substitution: The trimethylsilyl-ethoxy-methyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance performance.
Wirkmechanismus
The mechanism by which 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole include:
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-triazole
These compounds share the core structure of a heterocyclic ring substituted with a methoxy group and a trimethylsilyl-ethoxy-methyl group. the differences in the heterocyclic ring (pyrazole, pyrrole, imidazole, triazole) can lead to variations in their chemical reactivity and biological activity. This compound is unique in its specific combination of functional groups, which can confer distinct properties and applications.
Eigenschaften
Molekularformel |
C10H20N2O2Si |
|---|---|
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
2-[(4-methoxypyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H20N2O2Si/c1-13-10-7-11-12(8-10)9-14-5-6-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
WNLYAIXITOMSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN(N=C1)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)
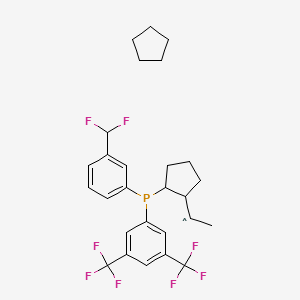

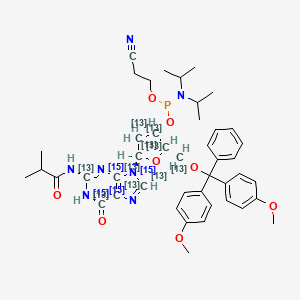
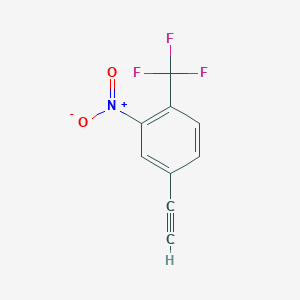
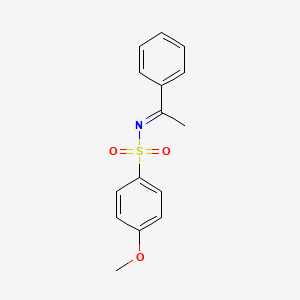
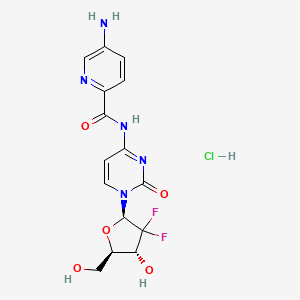


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
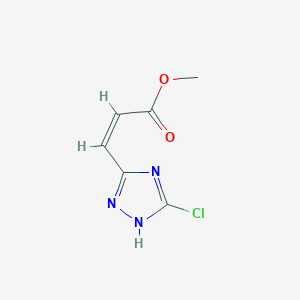
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
